molecular formula C11H13ClN4S B2618755 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine CAS No. 860609-13-8

3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2618755
CAS No.: 860609-13-8
M. Wt: 268.76
InChI Key: ZXAAVRSBUBNXTK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and an isopropylsulfanyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Isopropylsulfanyl Group: The isopropylsulfanyl group can be introduced through a nucleophilic substitution reaction using isopropylthiol and an appropriate leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the substituents.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring and the substituents can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(propan-2-ylsulfanyl)-1,2,4-triazine: This compound has a similar structure but with a triazine ring instead of a triazole ring.

    4-chlorophenyl 4-isopropylphenyl sulfone: This compound shares the 4-chlorophenyl group and the isopropylsulfanyl group but has a sulfone linkage.

Uniqueness

3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of the triazole ring with the 4-chlorophenyl and isopropylsulfanyl groups. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4S/c1-7(2)17-11-15-14-10(16(11)13)8-3-5-9(12)6-4-8/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAAVRSBUBNXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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